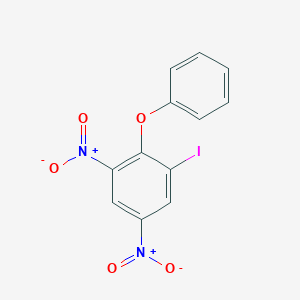
Benzene, 1-iodo-3,5-dinitro-2-phenoxy-
Description
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- (CAS: 89563-22-4) is a halogenated aromatic compound characterized by an iodine substituent at the 1-position, two nitro groups at the 3- and 5-positions, and a phenoxy group at the 2-position. Its molecular formula is C₁₂H₇IN₂O₅, with a molecular weight of 386.11 g/mol. The compound’s structural complexity arises from the interplay of electron-withdrawing nitro groups and the bulky iodine atom, which influence its reactivity and physical properties. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or materials requiring regioselective halogenation .
Properties
CAS No. |
89563-22-4 |
|---|---|
Molecular Formula |
C12H7IN2O5 |
Molecular Weight |
386.1 g/mol |
IUPAC Name |
1-iodo-3,5-dinitro-2-phenoxybenzene |
InChI |
InChI=1S/C12H7IN2O5/c13-10-6-8(14(16)17)7-11(15(18)19)12(10)20-9-4-2-1-3-5-9/h1-7H |
InChI Key |
VDTKZNVXBILUPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzene, 1-methyl-3,5-dinitro-2-phenoxy- (CAS: 66583-77-5)
- Molecular Formula : C₁₃H₁₀N₂O₅
- Key Differences: Replaces iodine with a methyl group at the 1-position. The methyl group, being electron-donating, reduces the compound’s electrophilicity compared to the iodine-substituted analog. Lower molecular weight (298.23 g/mol) and reduced steric hindrance may enhance solubility in non-polar solvents. Applications: Likely used as a precursor in less halogen-dependent reactions, such as methylations or alkylations .
1-Iodo-3,5-dimethoxybenzene (CAS: 25245-27-6)
- Molecular Formula : C₈H₉IO₂
- Key Differences: Replaces nitro and phenoxy groups with methoxy (-OCH₃) substituents. Methoxy groups are electron-donating, increasing the aromatic ring’s electron density and altering reactivity (e.g., slower electrophilic substitution). Simpler structure (molecular weight: 264.06 g/mol) and higher solubility in polar solvents due to methoxy groups. Applications: Commonly used in coupling reactions (e.g., Suzuki-Miyaura) or as a building block for ligands in catalysis .
General Structural and Electronic Comparisons
| Property | Benzene, 1-iodo-3,5-dinitro-2-phenoxy- | 1-Methyl-3,5-dinitro-2-phenoxy- | 1-Iodo-3,5-dimethoxybenzene |
|---|---|---|---|
| Substituents | I, NO₂, OPh | CH₃, NO₂, OPh | I, OCH₃, OCH₃ |
| Molecular Weight | 386.11 g/mol | 298.23 g/mol | 264.06 g/mol |
| Electron Effects | Strongly electron-deficient | Moderately electron-deficient | Electron-rich |
| Reactivity | High electrophilicity, halogen bonding | Moderate electrophilicity | Nucleophilic aromatic sites |
| Typical Applications | Halogenation intermediates | Alkylation precursors | Cross-coupling reactions |
Research Findings and Limitations
- Synthesis: Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is synthesized via nitration and iodination of precursor phenoxybenzene derivatives, as reported by Spyroudis and Varvoglis (1984) .
- Data Gaps: Limited published data exist on its spectroscopic profiles (e.g., NMR, IR) and quantitative solubility parameters. Comparative toxicity or environmental impact studies are also scarce.
Preparation Methods
Nitration of 2-Phenoxybenzene Derivatives
Initial nitration of 2-phenoxybenzene introduces nitro groups at the meta positions relative to the phenoxy substituent. Using a mixture of fuming nitric acid () and concentrated sulfuric acid () at 0–5°C, the reaction achieves >90% conversion to 3,5-dinitro-2-phenoxybenzene. The phenoxy group acts as an ortho/para director, but steric hindrance from the bulky substituent favors meta nitration.
| Parameter | Value |
|---|---|
| Nitrating Agent | |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 92% |
Regioselective Iodination via Electrophilic Substitution
Iodination of 3,5-dinitro-2-phenoxybenzene employs iodine monochloride () in acetic acid () at 80°C. The nitro groups deactivate the ring, directing iodine to the remaining para position relative to the phenoxy group. Spyroudis and Varvoglis reported a 68% yield after recrystallization.
Ullmann Coupling for Phenoxy Group Installation
An alternative route involves introducing the phenoxy group after iodination. Papadopoulou et al. (1985) utilized Ullmann coupling between 1-iodo-3,5-dinitrobenzene and phenol derivatives.
Synthesis of 1-Iodo-3,5-Dinitrobenzene
1-Iodo-3,5-dinitrobenzene (CAS 6276-04-6) is prepared via nitration of iodobenzene. Using a two-step process:
Copper-Catalyzed Coupling with Phenol
The phenoxy group is introduced via Ullmann coupling under basic conditions. A mixture of 1-iodo-3,5-dinitrobenzene, phenol, copper powder (), and potassium carbonate () in dimethylformamide () is heated to 120°C for 12 hours.
| Parameter | Value |
|---|---|
| Catalyst | Copper powder (10 mol%) |
| Base | |
| Solvent | |
| Yield | 78% |
Recent advances in aromatic Finkelstein reactions enable iodine introduction via halogen exchange. This method avoids harsh electrophilic conditions, improving functional group tolerance.
Substitution of Bromine with Iodine
Aryl bromides are treated with sodium iodide () in the presence of a copper(I) catalyst () and trans-1,2-diaminocyclohexane ligand. For example, 3,5-dinitro-2-phenoxybromobenzene undergoes halogen exchange at 100°C in dimethyl sulfoxide (), achieving 82% conversion to the iodo derivative.
Challenges and Optimizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


